3-(Bromomethyl)-5-methylbenzoic acid
Overview
Description
3-(Bromomethyl)-5-methylbenzoic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the 3-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-methylbenzoic acid typically involves the bromination of 5-methylbenzoic acid. One common method is as follows:
Bromination of 5-Methylbenzoic Acid:
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-methylbenzoic acid can undergo various types of chemical reactions, including:
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Substitution Reactions
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Products: Substituted derivatives where the bromine atom is replaced by the nucleophile.
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Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Carried out in acidic or basic media at elevated temperatures.
Products: Oxidized derivatives, potentially converting the methyl group to a carboxyl group.
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Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF) at low temperatures.
Products: Reduced derivatives, potentially converting the bromomethyl group to a methyl group.
Scientific Research Applications
3-(Bromomethyl)-5-methylbenzoic acid has several applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of probes and markers for biological studies.
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Medicine
- Explored for its potential use in drug development and medicinal chemistry.
- Studied for its effects on various biological pathways and targets.
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Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-methylbenzoic acid depends on its specific application and the reactions it undergoes. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles to form new bonds. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-5-methylbenzoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(Methyl)-5-methylbenzoic acid: Lacks the halogen substituent, affecting its reactivity.
3-(Bromomethyl)benzoic acid: Similar structure but without the additional methyl group at the 5-position.
Uniqueness
3-(Bromomethyl)-5-methylbenzoic acid is unique due to the presence of both the bromomethyl and methyl groups on the benzene ring
Properties
IUPAC Name |
3-(bromomethyl)-5-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWFVSJRNILHSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611632 | |
Record name | 3-(Bromomethyl)-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550367-75-4 | |
Record name | 3-(Bromomethyl)-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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